6-Bromo-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Overview
Description
6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of tetrahydrobenzoannulene, characterized by a bromine atom attached to the sixth carbon of the benzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted benzoannulenes depending on the nucleophile used.
Reduction Reactions: The major product is 6-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
Uniqueness
6-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the specific position of the bromine atom, which influences its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
6-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6,10H,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIICACPFONLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C2C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296444 | |
Record name | 6-bromo-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19844-70-3 | |
Record name | NSC109372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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